Dodma

Catalog No.
S526493
CAS No.
104162-47-2
M.F
C41H81NO2
M. Wt
620.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodma

CAS Number

104162-47-2

Product Name

Dodma

IUPAC Name

N,N-dimethyl-2,3-bis[(Z)-octadec-9-enoxy]propan-1-amine

Molecular Formula

C41H81NO2

Molecular Weight

620.1 g/mol

InChI

InChI=1S/C41H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3/b21-19-,22-20-

InChI Key

GLGLUQVVDHRLQK-WRBBJXAJSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

MBN 305A; MBN305A; MBN-305A; DODMA;

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\CCCCCCCC

The exact mass of the compound Dodma is 619.6267 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

DODMA (1,2-dioleyloxy-3-dimethylaminopropane, CAS 104162-47-2) is a foundational ionizable cationic lipid extensively utilized in the formulation of lipid nanoparticles (LNPs) and stable nucleic acid lipid particles (SNALPs). Characterized by a tertiary amine headgroup with an apparent pKa of approximately 6.59 and two unsaturated oleyl chains connected via ether linkages, DODMA enables highly efficient encapsulation of polyanionic nucleic acids at acidic pH . Upon neutralization to physiological pH, DODMA-containing LNPs exhibit a near-neutral surface charge, which significantly mitigates the cytotoxicity and rapid systemic clearance typically associated with permanently cationic lipids [1]. Furthermore, its ether-based architecture provides exceptional resistance to chemical hydrolysis, making it a robust choice for formulations requiring extended aqueous shelf-life or serving as a highly stable benchmark in non-viral gene delivery research .

Substituting DODMA with structurally similar lipids fundamentally alters LNP manufacturability, stability, and in vivo performance. Replacing DODMA with permanently charged quaternary amines like DOTAP results in persistently high zeta potentials at physiological pH, leading to severe dose-limiting cytotoxicity, rapid reticuloendothelial system (RES) clearance, and non-specific protein interactions [1]. Conversely, substituting DODMA with its ester-linked ionizable analog, DODAP, introduces a critical vulnerability to ester hydrolysis in aqueous environments, drastically reducing the long-term shelf-life of the formulated LNPs . While next-generation lipids like DLin-MC3-DMA offer enhanced in vivo potency via optimized biodegradability, DODMA’s unique combination of ether-linkage stability and pH-responsive ionization remains indispensable for applications prioritizing formulation durability, stable baseline benchmarking, and resistance to hydrolytic degradation .

Superior Hydrolytic Stability via Ether Linkages

DODMA utilizes ether linkages to connect its oleyl chains to the propane backbone, contrasting with the ester linkages found in DODAP. In aqueous LNP formulations, ester bonds are highly susceptible to chemical hydrolysis, particularly under the acidic conditions (pH 4.0) required for nucleic acid encapsulation or during extended storage. The ether linkages in DODMA are chemically inert to these hydrolytic pathways, providing a significantly longer shelf-life for aqueous liposomal dispersions compared to DODAP, which undergoes gradual degradation into single-chain amphiphiles that disrupt LNP integrity .

Evidence DimensionChemical stability against aqueous hydrolysis
Target Compound DataDODMA (ether-linked): Highly resistant to acid/base-catalyzed hydrolysis
Comparator Or BaselineDODAP (ester-linked): Susceptible to ester hydrolysis, reducing shelf-life
Quantified DifferenceEther linkages prevent the hydrolytic degradation pathways that limit the aqueous storage of ester-based LNPs.
ConditionsAqueous LNP storage and acidic formulation conditions (pH 4.0)

Procurement teams targeting long-term storage stability for LNP formulations should select DODMA over DODAP to avoid premature lipid degradation and payload leakage.

Reduced Cytotoxicity and Tunable Zeta Potential via Ionizable Headgroup

Unlike DOTAP, which possesses a permanently charged quaternary ammonium headgroup, DODMA features a tertiary amine with an apparent pKa of ~6.59. This allows DODMA-based LNPs to be formulated with a positive charge at low pH for high siRNA encapsulation efficiency, but transition to a near-neutral zeta potential at physiological pH (7.4)[1]. Comparative studies demonstrate that permanently cationic DOTAP LNPs exhibit highly positive surface charges (+10 to +30 mV at pH 7.4), leading to significant cellular toxicity and rapid clearance. In contrast, DODMA LNPs maintain a neutral or slightly negative zeta potential in circulation, drastically improving cell viability and extending circulation half-life[1].

Evidence DimensionZeta potential at physiological pH (7.4) and resulting cytotoxicity
Target Compound DataDODMA: Near-neutral zeta potential, high cell viability
Comparator Or BaselineDOTAP: Highly positive zeta potential (>+10 mV), significant dose-limiting cytotoxicity
Quantified DifferenceDODMA eliminates the persistent cationic charge, preventing the non-specific electrostatic interactions that drive DOTAP's toxicity.
ConditionsLNP formulations evaluated at physiological pH (7.4) in vitro and in vivo

Selecting DODMA over permanently charged lipids like DOTAP is critical for avoiding dose-limiting toxicity and ensuring the systemic viability of nucleic acid therapeutics.

High Nucleic Acid Encapsulation Efficiency via pH-Shift Methodology

DODMA's specific pKa (~6.59) is optimized for the widely adopted ethanolic pH-shift LNP manufacturing process. At formulation pH (typically 4.0), DODMA is fully protonated, driving robust electrostatic complexation with polyanionic nucleic acids. This yields encapsulation efficiencies routinely exceeding 85-90% for siRNA and mRNA [1]. If non-ionizable neutral lipids or poorly optimized cationic lipids are used, encapsulation efficiency drops precipitously, leading to wasted active pharmaceutical ingredients (APIs) and requiring complex downstream purification to remove unencapsulated cargo [1].

Evidence DimensionsiRNA/mRNA Encapsulation Efficiency
Target Compound DataDODMA LNPs: >85-90% encapsulation efficiency
Comparator Or BaselineStandard neutral liposomes: <10-20% passive encapsulation
Quantified DifferenceDODMA enables a >4-fold increase in nucleic acid loading efficiency through active electrostatic complexation.
ConditionsEthanolic injection/microfluidic mixing at pH 4.0 followed by dialysis to pH 7.4

High encapsulation efficiency directly reduces the consumption of expensive nucleic acid APIs during manufacturing, lowering overall production costs.

Structural Role in Layer-by-Layer (LbL) Nanoparticles

DODMA has been quantitatively validated as an effective core ionizable lipid for advanced Layer-by-Layer (LbL) nanoparticle engineering. In comparative LbL studies, DODMA-core LNPs successfully supported the sequential deposition of polyelectrolytes (e.g., poly-L-arginine and hyaluronic acid), increasing in size from ~146 nm to ~177 nm while maintaining a low polydispersity index (PDI of 0.18) [1]. Notably, DODMA-core LNPs required less siRNA in the initial layering step to achieve stable charge reversal compared to DODAP-core LNPs, demonstrating superior surface charge dynamics for complex multi-layer functionalization [1].

Evidence DimensionsiRNA requirement for first-layer LbL charge reversal
Target Compound DataDODMA-core LNPs: Lower siRNA concentration required for stable deposition
Comparator Or BaselineDODAP-core LNPs: Required higher siRNA concentrations for equivalent layering
Quantified DifferenceDODMA provides more efficient electrostatic templating for LbL modifications than DODAP.
ConditionsIn vitro LbL assembly using siRNA, poly-L-arginine, and hyaluronic acid on LNP cores

For developers engineering targeted or multi-layered LNPs, DODMA offers a more efficient and stable core platform, reducing the material cost of surface-layering polyelectrolytes.

Stable Benchmarking in Novel LNP Formulation Development

Due to its exceptional hydrolytic stability provided by ether linkages, DODMA serves as a highly reliable, non-degrading baseline control when evaluating the encapsulation efficiency and in vitro performance of novel, biodegradable ester-linked ionizable lipids .

In Vitro Nucleic Acid Transfection Assays

For in vitro cellular assays where long-term reagent stability and low cytotoxicity are prioritized over rapid in vivo clearance, DODMA-based LNPs provide a robust and highly reproducible transfection platform compared to permanently charged reagents like DOTAP[1].

Development of Layer-by-Layer (LbL) Polyelectrolyte Nanoparticles

DODMA is optimally suited as the core ionizable lipid for LbL nanoparticle engineering, offering superior electrostatic templating dynamics that require lower polyelectrolyte concentrations for stable charge reversal and surface functionalization [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

15.8

Hydrogen Bond Acceptor Count

3

Exact Mass

619.62673083 Da

Monoisotopic Mass

619.62673083 Da

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U587H2R5YR

Dates

Last modified: 08-15-2023
1: Mok KW, Lam AM, Cullis PR. Stabilized plasmid-lipid particles: factors

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